1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13310444
InChI: InChI=1S/C16H19NO/c1-12(2)13-9-10-17-15(11-13)16(3,18)14-7-5-4-6-8-14/h4-12,18H,1-3H3
SMILES: CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

CAS No.:

Cat. No.: VC13310444

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol -

Specification

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 1-phenyl-1-(4-propan-2-ylpyridin-2-yl)ethanol
Standard InChI InChI=1S/C16H19NO/c1-12(2)13-9-10-17-15(11-13)16(3,18)14-7-5-4-6-8-14/h4-12,18H,1-3H3
Standard InChI Key YDMFBXUOKANVOV-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O
Canonical SMILES CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O

Introduction

Key Findings

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol (C₁₆H₁₉NO) is a secondary alcohol featuring a phenyl group, a 4-isopropyl-substituted pyridine ring, and a hydroxyl-bearing chiral center. With limited direct pharmacological data available, its significance lies in its structural complexity, synthetic versatility, and potential as a precursor for bioactive molecules. This report consolidates molecular characteristics, synthetic pathways, physicochemical properties, and hypothesized applications based on structural analogs and computational insights.

Structural and Molecular Characterization

Chemical Identity

The compound’s IUPAC name, 1-phenyl-1-(4-propan-2-ylpyridin-2-yl)ethanol, reflects its branched architecture . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₆H₁₉NO
Molecular Weight241.33 g/mol
SMILESCC(C)C₁=CC(=NC=C₁)C(C)(C₂=CC=CC=C₂)O
InChI KeyYDMFBXUOKANVOV-UHFFFAOYSA-N

The pyridine ring’s 4-isopropyl group enhances hydrophobicity, while the phenyl-ethanol moiety introduces stereochemical complexity. X-ray crystallography of analogous compounds (e.g., ) suggests a non-planar conformation due to steric hindrance between substituents.

Synthetic Methodologies

Primary Synthesis Route

A documented approach involves condensation reactions between pyridin-2-yl-4-oxobutanal derivatives and amines under catalytic conditions. For example:

Step 1: Formation of the pyridine intermediate via Friedländer quinoline synthesis, using polyphosphoric acid (PPA) to facilitate cyclization .
Step 2: Nucleophilic addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the ketone group, followed by acidic workup to yield the alcohol.

ParameterConditionYield
CatalystPPA82%
Temperature90°C
SolventSolvent-free

Alternative Pathways

  • Reductive Amination: Reacting 4-isopropylpyridine-2-carbaldehyde with acetophenone derivatives in the presence of sodium borohydride .

  • Multi-component Reactions: Utilizing TosOH-mediated couplings of pyridin-2-amines, aldehydes, and isonitriles .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Likely decomposes above 250°C, inferred from analogous alcohols .

  • Solubility: Low water solubility (logP ≈ 3.2 predicted via PubChem tools ), soluble in dichloromethane and ethanol.

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 1.2–1.4 (isopropyl CH₃), δ 4.8 (OH, broad), and δ 7.2–8.5 (aromatic protons) .

  • IR: Strong O-H stretch near 3350 cm⁻¹ and C-O stretch at 1050–1100 cm⁻¹.

Chemical Reactivity

Oxidation

The secondary alcohol oxidizes to 1-phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethanone using Jones reagent (CrO₃/H₂SO₄). This ketone is a potential intermediate for heterocyclic syntheses.

Esterification

Reaction with acetyl chloride yields the corresponding acetate ester, enhancing lipophilicity for drug delivery applications.

Nucleophilic Substitution

The hydroxyl group can be replaced by halogens (e.g., PCl₅ → Cl substitution) to form alkyl halides, useful in cross-coupling reactions.

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